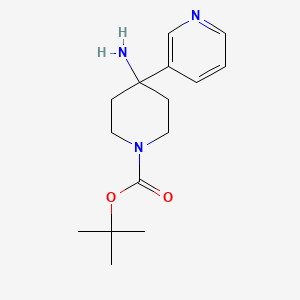

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-4-pyridin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-9-6-15(16,7-10-18)12-5-4-8-17-11-12/h4-5,8,11H,6-7,9-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJSVRFWYHZVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photocatalytic Cross-Coupling Methods

Recent advancements in photoredox catalysis enable one-step synthesis of tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate. A patent by CN108558792B demonstrates the coupling of 2-aminopyridine with tert-butyl piperazine-1-carboxylate using an acridine salt photocatalyst under blue LED irradiation. This method circumvents traditional multi-step sequences by directly forming the C–N bond between the pyridine and piperidine moieties. Key advantages include:

- Reaction Efficiency : Yields up to 95% under optimized conditions (0.2 mmol scale, 10 h irradiation).

- Environmental Safety : Avoids heavy metals and high-pressure hydrogen, aligning with green chemistry principles.

- Scalability : Demonstrated feasibility in dichloroethane solvent with oxygen as a terminal oxidant.

The mechanism likely involves single-electron transfer (SET) from the photocatalyst to generate aryl radicals, which subsequently couple with the piperidine precursor.

Alkylation of Piperidine Precursors

Introducing the pyridin-3-yl group via alkylation represents a classical yet effective strategy. A method detailed in Journal of Medicinal Chemistry involves treating tert-butyl 4-cyanopiperidine-1-carboxylate with 3-(bromomethyl)pyridine under strong base conditions (e.g., lithium diisopropylamide, LDA). The reaction proceeds through deprotonation of the piperidine α-carbon, followed by nucleophilic attack on the electrophilic pyridylmethyl bromide.

Optimization Insights :

- Solvent Effects : Tetrahydrofuran (THF) enhances reaction homogeneity and intermediate stability.

- Temperature Control : Maintaining −78°C during deprotonation prevents side reactions.

- Workup Procedures : Aqueous extraction and recrystallization from ethyl acetate yield >85% purity.

Multi-Step Synthesis Involving Protective Group Chemistry

Complex syntheses often employ sequential protection and deprotection steps. A representative route involves:

- Ring Formation : Constructing the piperidine core via Dieckmann cyclization of δ-amino esters.

- Boc Protection : Introducing tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate in dichloromethane.

- Amination : Oxidative amination with hydroxylamine-O-sulfonic acid, followed by acidic hydrolysis to yield the primary amine.

- Pyridine Incorporation : Suzuki-Miyaura coupling with 3-pyridinylboronic acid under palladium catalysis.

This method, while lengthier, offers precise control over regiochemistry and functional group compatibility.

Comparative Analysis of Methodologies

Photocatalytic methods emerge as the most sustainable, whereas reductive amination balances speed and efficiency. Industrial applications may favor photocatalytic routes for their scalability and reduced waste.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidines.

Scientific Research Applications

The compound has shown promising biological activity, particularly in the following areas:

-

Anticancer Activity

- Research indicates that derivatives of piperidine, including tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, exhibit cytotoxic effects against various cancer cell lines.

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.

-

Immunomodulatory Effects

- The compound has been evaluated for its ability to modulate immune responses. Studies suggest it may enhance the activity of immune cells against tumors by inhibiting the PD-1/PD-L1 pathway.

- This mechanism is crucial for developing immunotherapeutic agents that can restore immune function in cancer patients.

Case Study 1: PD-L1 Inhibition

A doctoral thesis investigated several piperidine derivatives, including this compound. The study utilized mouse splenocytes exposed to recombinant PD-L1 to assess the compound's ability to restore immune function. Results indicated a significant restoration of immune activity at specific concentrations, highlighting its potential as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study, the compound was tested against various cancer cell lines, revealing dose-dependent cytotoxicity. The IC50 values indicated effective inhibition of cell proliferation at nanomolar concentrations, aligning with findings from other piperidine derivatives known for their anticancer properties.

Data Tables

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Immunomodulation | Enhances immune cell activity via PD-1/PD-L1 pathway inhibition |

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.

Signal Transduction: It may interfere with signal transduction pathways by modulating receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate differ primarily in substituents on the piperidine ring, which influence reactivity, solubility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Differences:

Substituent Effects on Reactivity: The pyridin-3-yl group in the target compound enhances π-π stacking in biological systems, making it suitable for kinase inhibition . Trifluoromethylpyridinyl-naphthyridine derivatives exhibit stronger electron-withdrawing effects, improving binding to Plasmodium enzymes . Aminomethyl and 2-fluorophenyl substituents increase hydrophilicity and blood-brain barrier penetration, respectively .

Synthetic Pathways: All analogs derive from tert-butyl 4-aminopiperidine-1-carboxylate but require distinct reactants. For example, trifluoromethylpyridine coupling () vs. indole ring formation ().

Safety and Toxicity :

- The indol-1-yl analog (CAS 170364-89-3) lacks reported hazards, while the target compound requires precautions against oxidizer reactions .

- Fluorinated derivatives (e.g., 2-fluorophenyl) may pose bioaccumulation risks, though data are absent .

Applications: Pyridinyl and naphthyridine-containing compounds are prioritized for antiparasitic drug development . Aminomethyl derivatives serve as versatile intermediates for peptide conjugates due to their primary amine group .

Research Findings and Implications

- Biological Activity : The pyridin-3-yl group’s aromaticity and hydrogen-bonding capacity make the target compound effective in enzyme inhibition, contrasting with indol-1-yl analogs, which are more suited for receptor antagonism .

- Thermal Stability : tert-Butyl esters generally exhibit higher stability than benzyl or methyl analogs, favoring prolonged storage .

- Knowledge Gaps: Limited ecotoxicological and pharmacokinetic data for most analogs highlight the need for further studies .

Biological Activity

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Basic Information

- Molecular Formula : C15H23N3O2

- Molar Mass : 277.36 g/mol

- Density : 1.117 g/cm³ (predicted)

- Boiling Point : 401.3 °C (predicted)

- pKa : 7.90 (predicted)

Structure

The compound features a piperidine ring substituted with a pyridine moiety and a tert-butyl carboxylate group, contributing to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C15H23N3O2 |

| Molar Mass | 277.36 g/mol |

| Density | 1.117 g/cm³ |

| Boiling Point | 401.3 °C |

| pKa | 7.90 |

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological and cancer pathways.

Anticancer Properties

A study highlighted the compound's cytotoxic effects against FaDu hypopharyngeal tumor cells, exhibiting improved apoptosis induction compared to standard treatments like bleomycin. This suggests a promising application in cancer therapy through targeted mechanisms that enhance cellular apoptosis and inhibit tumor growth .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can enhance its biological efficacy. For instance, variations in the substituents on the piperidine ring have been shown to influence both potency and selectivity against target proteins .

Study on Antimicrobial Activity

In a recent investigation, derivatives of the compound were synthesized and tested for their ability to inhibit bacterial growth. The results indicated that certain modifications led to enhanced antimicrobial properties, particularly against Gram-positive bacteria .

Neuroprotective Effects

Another study explored the neuroprotective potential of the compound in models of neurodegenerative diseases. It was found that it could significantly reduce oxidative stress markers and improve neuronal survival rates, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate?

The synthesis typically involves coupling reactions between pyridine derivatives and protected piperidine intermediates. For example, tert-butyl carbamate-protected piperidine can react with 3-pyridinyl groups using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Key steps include:

- Protection/deprotection strategies to preserve the amine group during synthesis.

- Purification via column chromatography to isolate the product.

- Validation using LC-MS and NMR to confirm molecular identity and purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures emphasize personal protective equipment (PPE) and exposure control:

- Respiratory protection : Use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .

- Skin/eye protection : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles with face shields .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .

- Emergency measures : Ensure eyewash stations and emergency showers are accessible .

Q. Which analytical techniques are most effective for characterizing this compound?

Critical methods include:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the tert-butyl group (δ ~1.4 ppm) and pyridin-3-yl aromatic signals .

- HPLC or LC-MS to assess purity (>95%) and detect impurities .

- Melting point analysis (if crystalline) to verify consistency with literature data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivatization reactions?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while dichloromethane minimizes side reactions in coupling steps .

- Catalyst tuning : DMAP accelerates coupling efficiency by stabilizing reactive intermediates .

- Temperature control : Low temperatures (0–25°C) reduce decomposition of sensitive intermediates .

- Real-time monitoring : Use TLC or in-situ IR to track reaction progress .

Q. How should researchers address contradictions in reported physical-chemical properties (e.g., solubility, stability)?

Discrepancies in data (e.g., missing melting points or solubility profiles in ) can be resolved via:

- Experimental validation : Perform DSC (differential scanning calorimetry) for melting point determination .

- Solubility testing : Use shake-flask methods in buffers (pH 1–10) to map pH-dependent solubility .

- Stability studies : Conduct accelerated degradation tests under heat/humidity to identify decomposition pathways .

Q. What computational methods are suitable for predicting the compound’s reactivity or biological interactions?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

- MD simulations : Study conformational stability of the piperidine ring in aqueous environments .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

Q. How does the compound’s stability vary under different storage or reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.